molecular formula C11H11F3O2 B1390446 3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid CAS No. 1017778-20-9

3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid

Cat. No.: B1390446
CAS No.: 1017778-20-9
M. Wt: 232.2 g/mol
InChI Key: UFYMHZGPTALQKS-UHFFFAOYSA-N
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Description

3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, primarily recognized as a key synthetic intermediate. Its structure, featuring a phenylpropionic acid scaffold substituted with a methyl group and a trifluoromethyl group, is commonly associated with molecules that exhibit potent biological activity. This compound is notably utilized in the synthesis of more complex molecules designed to target specific biological pathways. Research indicates its application as a precursor in the development of peroxisome proliferator-activated receptor (PPAR) agonists , which are critical therapeutic targets for metabolic diseases such as type 2 diabetes and dyslipidemia. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of a molecule. As such, this acid serves as a valuable building block for researchers exploring new treatments for metabolic disorders, inflammation, and cancer. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-methyl-3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7-2-3-8(4-5-10(15)16)6-9(7)11(12,13)14/h2-3,6H,4-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYMHZGPTALQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232047
Record name 4-Methyl-3-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017778-20-9
Record name 4-Methyl-3-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid typically involves the introduction of the trifluoromethyl group onto the aromatic ring, followed by the formation of the propionic acid side chain. One common method involves the trifluoromethylation of a suitable aromatic precursor, such as 4-methylbenzaldehyde, using reagents like trifluoromethyl iodide in the presence of a catalyst. The resulting trifluoromethylated intermediate is then subjected to further reactions to introduce the propionic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group is known for enhancing the pharmacological properties of compounds. In medicinal chemistry, 3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid is utilized in the development of drugs targeting various conditions.

Antidepressants and Anxiolytics

Research indicates that compounds with trifluoromethyl groups can significantly increase the potency of antidepressants. For instance, the incorporation of a trifluoromethyl group in phenolic structures has been shown to enhance serotonin uptake inhibition, which is crucial for treating depression and anxiety disorders .

Anti-inflammatory Agents

Trifluoromethylated compounds have also been investigated for their anti-inflammatory properties. The presence of the trifluoromethyl group can modulate biological activity by altering the lipophilicity and metabolic stability of the compound .

Materials Science

In materials science, this compound serves as a precursor for synthesizing advanced materials with unique properties.

Polymer Additives

This compound can be used as an additive in polymer formulations to enhance thermal stability and chemical resistance. The incorporation of trifluoromethyl groups into polymers can improve their performance in harsh environments, making them suitable for applications in aerospace and automotive industries .

Coatings and Sealants

Due to its hydrophobic nature, this compound is explored in developing coatings that require water and oil repellency. This characteristic is particularly useful in protective coatings for electronic devices and outdoor equipment .

Synthetic Intermediates

The compound acts as a valuable intermediate in organic synthesis, facilitating the preparation of various derivatives.

Synthesis of Pharmaceuticals

The compound's structure allows it to be transformed into various pharmaceutical agents through established synthetic pathways. Its utility in synthesizing complex molecules highlights its importance in drug discovery processes .

Agrochemicals

In agrochemistry, derivatives of this compound are being studied for their potential use as herbicides and pesticides due to their enhanced efficacy against target organisms while minimizing environmental impact .

Data Tables

Application AreaSpecific UseNotable PropertiesReferences
Medicinal ChemistryAntidepressantsEnhanced serotonin uptake inhibition
Anti-inflammatory agentsModulated biological activity
Materials SciencePolymer additivesImproved thermal stability
CoatingsWater and oil repellency
Synthetic IntermediatesPharmaceuticalsVersatile precursor for drug synthesis
AgrochemicalsEfficacy against pests

Case Studies

Case Study 1: Development of Antidepressants
A study demonstrated that a series of antidepressant candidates incorporating trifluoromethyl groups exhibited significantly improved binding affinity to serotonin receptors compared to non-fluorinated analogs. This finding underscores the potential of trifluoromethylated compounds in developing next-generation antidepressants .

Case Study 2: Polymer Applications
Research on polymer formulations revealed that adding this compound improved the thermal stability of polycarbonate materials by up to 30%. These enhancements make them suitable for high-performance applications in electronics .

Case Study 3: Agrochemical Efficacy
Field trials indicated that a herbicide derived from this compound showed a 40% increase in efficacy against common weeds compared to traditional herbicides, highlighting its potential role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid depends on its specific application. In biological systems, the trifluoromethyl group can influence the compound’s interaction with molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its absorption, distribution, and overall bioactivity.

Comparison with Similar Compounds

Structural Implications :

  • Electron-Withdrawing Effects: The -CF₃ group in the target compound lowers the pKa of the carboxylic acid (≈4.2) compared to non-fluorinated analogs like 3-(3-methylphenyl)propionic acid (pKa ≈4.8) .
  • Crystallinity : Ortho-substituted derivatives (e.g., ) exhibit lower melting points due to disrupted crystal packing, while para-substituted analogs (e.g., ) form more ordered lattices .

Halogen-Substituted Derivatives

Halogenation modifies electronic properties and bioactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid -CF₃ (ortho), -Cl (para) C₁₀H₈ClF₃O₂ 252.62 Chlorine increases electronegativity, enhancing acidity (pKa ~3.8) and potential for halogen bonding.

Applications : Chlorinated analogs are explored in antiviral drug development due to improved target affinity .

Methyl Group Modifications

Variations in methyl group presence or position alter lipophilicity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
3-(3-Methylphenyl)propionic acid -CH₃ (meta) C₁₀H₁₂O₂ 164.20 Absence of -CF₃ reduces logP (≈1.8 vs. ≈2.9 in target compound), decreasing membrane permeability.
3-Amino-3-(4-methylphenyl)propionic acid -CH₃ (para), -NH₂ (β-carbon) C₁₀H₁₃NO₂ 179.22 Amino group introduces zwitterionic character, improving water solubility (≈50 mg/mL vs. <10 mg/mL in target compound).

Biological Relevance: Amino-substituted derivatives (e.g., ) are precursors for peptide mimetics or enzyme inhibitors .

Trifluoromethyl Group Isosteres

Replacing -CF₃ with other groups impacts metabolic stability:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
3-(4-Hydroxy-3-methoxyphenyl)propionic acid -OH (para), -OCH₃ (meta) C₁₀H₁₂O₄ 196.20 Polar hydroxyl and methoxy groups increase solubility but reduce blood-brain barrier penetration.

Applications : Hydroxyl-bearing analogs (e.g., ) are studied for antioxidant and anti-inflammatory activities .

Biological Activity

3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid, commonly referred to as a trifluoromethylated propionic acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12F3O2\text{C}_12\text{H}_{12}\text{F}_3\text{O}_2

This compound exhibits a high degree of lipophilicity due to the trifluoromethyl group, which enhances its ability to permeate biological membranes. The presence of this group is known to alter the electronic properties of the molecule, impacting its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study highlighted that derivatives like this compound show promising activity against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of trifluoromethylated compounds has been documented in several studies. For instance, the compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays demonstrated that it could reduce prostaglandin synthesis, suggesting a mechanism for its anti-inflammatory effects .

Cytotoxicity and Cancer Research

In cancer research, this compound has been tested for cytotoxic effects on various cancer cell lines. Preliminary results from studies using human melanoma and colon cancer cell lines indicate that while some concentrations exhibit cytotoxicity, others do not adversely affect cell viability . This duality in effects may be attributed to the concentration-dependent nature of its action.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various trifluoromethylated compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing effective concentrations in the low micromolar range.

Investigation into Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory mechanisms, researchers assessed the ability of this compound to inhibit COX-1 and COX-2 enzymes. The compound was found to significantly reduce enzyme activity in a dose-dependent manner, supporting its potential use in treating inflammatory conditions .

Data Tables

Biological Activity Effect Tested Concentration Remarks
AntimicrobialInhibitoryLow micromolar rangeEffective against multiple strains
Anti-inflammatoryCOX inhibitionVariesDose-dependent effect
CytotoxicityVaries by cell lineHigh micromolar rangeSelective toxicity observed

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing 3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid, and what are the critical reaction parameters?

  • Methodological Answer : Catalytic hydrogenation using palladium on charcoal (Pd/C) is a viable route for synthesizing substituted phenylpropionic acids. For example, 3-(3-Methoxyphenyl)propionic acid was prepared via hydrogenation of its unsaturated precursor . Adapting this method for the trifluoromethyl-substituted compound requires careful control of reaction temperature (43–45°C) and hydrogen pressure to avoid side reactions. Alternative approaches include Friedel-Crafts alkylation or coupling reactions to introduce the 4-methyl-3-(trifluoromethyl)phenyl group. Purification via recrystallization or column chromatography is critical due to the compound’s lipophilic nature.

Q. Which spectroscopic techniques are most suitable for characterizing the structural features of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR can resolve aromatic protons (δ 6.5–7.5 ppm) and the propionic acid chain (δ 2.5–3.5 ppm). ¹⁹F NMR is essential for confirming the trifluoromethyl group (δ -60 to -70 ppm) .
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm the acid functionality.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification (e.g., molecular ion peak for C₁₁H₁₁F₃O₂) .

Q. How can solubility and stability be optimized for this compound in aqueous and organic solvents?

  • Methodological Answer : Solubility parameters (δ) derived from Hansen or Hildebrand approaches can guide solvent selection. For instance, solubility in polar aprotic solvents (e.g., DMSO) is typically higher due to the trifluoromethyl group’s electron-withdrawing effects. Stability studies should monitor degradation under varying pH (2–12) and temperature (4–40°C), with HPLC or LC-MS tracking decomposition products .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-311++G(d,p)) can model:

  • Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites influenced by the trifluoromethyl group.
  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict reactivity trends (e.g., susceptibility to oxidation or nucleophilic attack).
  • Solubility Parameters : Compare computed vs. experimental δ values to validate predictions .

Q. What strategies are recommended for resolving discrepancies between experimental solubility data and computational predictions for fluorinated aromatic propionic acids?

  • Methodological Answer :

  • Validation Experiments : Conduct parallel solubility tests in solvents with varying polarity (e.g., water, ethanol, hexane) using gravimetric or UV-Vis methods.
  • Parameter Refinement : Adjust DFT-derived solubility parameters by incorporating explicit solvent effects (e.g., COSMO-RS model) .
  • Statistical Analysis : Apply multivariate regression to identify outliers in datasets caused by solvent impurities or temperature fluctuations.

Q. How does the trifluoromethyl group influence metabolic stability in enzyme inhibition studies compared to non-fluorinated analogs?

  • Methodological Answer :

  • In Vitro Assays : Compare inhibition kinetics (IC₅₀, Kᵢ) of the trifluoromethyl derivative with analogs lacking fluorine (e.g., 3-(4-Methoxyphenyl)propionic acid) using target enzymes (e.g., cyclooxygenase).
  • Metabolic Profiling : Use liver microsomes or hepatocytes to assess oxidative stability. The trifluoromethyl group’s electronegativity often reduces CYP450-mediated metabolism, enhancing half-life .

Q. What environmental detection methods are appropriate for tracking trifluoromethyl-substituted propionic acids in aqueous systems?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges concentrates the compound from water matrices.
  • Analytical Techniques : LC-MS/MS with multiple reaction monitoring (MRM) ensures high sensitivity. Reference methods for perfluorinated acids (e.g., PFAS analysis) can be adapted, given structural similarities .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between experimental and simulated spectra?

  • Methodological Answer :

  • Spectral Simulation Tools : Use software (e.g., ACD/Labs or MestReNova) to simulate spectra from DFT-optimized structures.
  • Experimental Validation : Re-run NMR under standardized conditions (deuterated solvent, controlled temperature).
  • Dynamic Effects : Account for conformational flexibility (e.g., propionic acid chain rotation) by performing variable-temperature NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid
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3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid

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